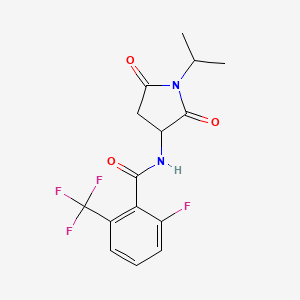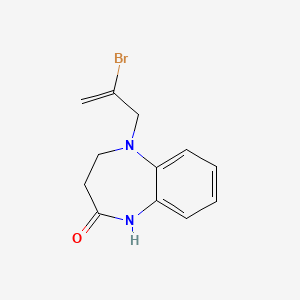![molecular formula C11H12F4N2O B7632050 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea, also known as DFEU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and industry. DFEU is a urea derivative that contains two fluorine atoms, which makes it a unique and valuable compound for research purposes.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea involves the inhibition of key enzymes and proteins involved in various cellular processes. For example, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea inhibits photosynthesis in plants by blocking the electron transport chain, leading to a decrease in ATP production and ultimately, plant death. In cancer cells, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been shown to have a range of biochemical and physiological effects, depending on the target organism or cell type. In plants, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea inhibits photosynthesis, leading to a decrease in chlorophyll content and ultimately, plant death. In cancer cells, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea induces apoptosis and inhibits cell proliferation. In addition, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has several advantages as a research tool, including its unique chemical structure, which makes it useful in a variety of applications. Additionally, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea is relatively easy to synthesize and purify, making it accessible to researchers. However, the use of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea in lab experiments is limited by its toxicity and potential for environmental harm, particularly in the case of its use as a herbicide.
Orientations Futures
There are several potential future directions for research involving 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea. One area of interest is the development of new herbicides based on 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea, which could provide an alternative to currently used herbicides that have negative environmental impacts. Additionally, further research is needed to explore the potential of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea as a therapeutic agent for neurological disorders. Finally, the development of new synthetic methods for 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea could lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
The synthesis of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea involves the reaction of 2,2-difluoroethylamine with 3,4-difluorophenylacetic acid, followed by the addition of isobutyl chloroformate and subsequent reaction with urea. The final product is obtained through purification and recrystallization techniques.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been extensively studied for its potential use as a herbicide due to its ability to inhibit plant growth. It has also been explored as a potential antitumor agent due to its ability to induce cell death in cancer cells. Additionally, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2O/c12-8-2-1-7(5-9(8)13)3-4-16-11(18)17-6-10(14)15/h1-2,5,10H,3-4,6H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPKUDUKWWDUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)NCC(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)
![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)

![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)

![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)
![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)